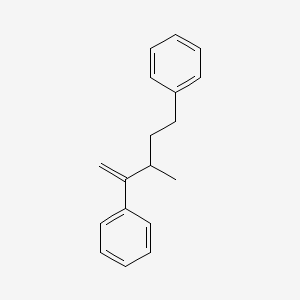
3,4'-Di-tert-butyl-4,5-dimethoxy-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4’-Di-tert-butyl-4,5-dimethoxy-1,1’-biphenyl is an organic compound characterized by its biphenyl structure with tert-butyl and methoxy substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4’-Di-tert-butyl-4,5-dimethoxy-1,1’-biphenyl typically involves the reaction of 1,1’-biphenyl with tert-butyl and methoxy substituents under specific conditions. One common method involves the use of tert-butyl bromide and methoxybenzene in the presence of a strong base such as potassium tert-butoxide. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 3,4’-Di-tert-butyl-4,5-dimethoxy-1,1’-biphenyl.
Analyse Des Réactions Chimiques
Types of Reactions
3,4’-Di-tert-butyl-4,5-dimethoxy-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The biphenyl core can be reduced to form dihydrobiphenyl derivatives.
Substitution: The tert-butyl and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the compound.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydrobiphenyl derivatives.
Substitution: Formation of halogenated biphenyl derivatives.
Applications De Recherche Scientifique
3,4’-Di-tert-butyl-4,5-dimethoxy-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a ligand in various catalytic reactions, including cross-coupling reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of 3,4’-Di-tert-butyl-4,5-dimethoxy-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic reactions, thereby facilitating various chemical transformations. Additionally, its structural features allow it to interact with biological macromolecules, potentially influencing biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3’-Di-tert-butyl-5,5’-dimethoxy-1,1’-biphenyl-2,2’-diol
- 4,4’-Di-tert-butylbiphenyl
- 3,3’-Dimethoxy-1,1’-biphenyl
Uniqueness
3,4’-Di-tert-butyl-4,5-dimethoxy-1,1’-biphenyl is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both tert-butyl and methoxy groups on the biphenyl core enhances its stability and makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
923277-44-5 |
|---|---|
Formule moléculaire |
C22H30O2 |
Poids moléculaire |
326.5 g/mol |
Nom IUPAC |
1-tert-butyl-5-(4-tert-butylphenyl)-2,3-dimethoxybenzene |
InChI |
InChI=1S/C22H30O2/c1-21(2,3)17-11-9-15(10-12-17)16-13-18(22(4,5)6)20(24-8)19(14-16)23-7/h9-14H,1-8H3 |
Clé InChI |
GSHFDHNZJHQHHZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=C(C(=C2)OC)OC)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]pyridin-3-amine](/img/structure/B14185765.png)
![N-[2-(4-Hydroxyphenyl)ethyl]-2-methylpropanamide](/img/structure/B14185770.png)


![2-Methyl-N-[1-(piperidin-1-yl)prop-2-en-1-yl]prop-2-enamide](/img/structure/B14185793.png)
![({1-[4-(Naphthalen-2-yl)phenyl]ethenyl}oxy)(diphenyl)silyl](/img/structure/B14185797.png)

![Trifluoroacetic acid--1-[2-(pyrrolidine-1-sulfonyl)phenyl]methanamine (1/1)](/img/structure/B14185806.png)

![4,5-Dichloro-2-[3-(2-methoxyethoxy)propyl]-1,2-thiazol-3(2H)-one](/img/structure/B14185815.png)




